2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a triazine ring substituted with morpholine groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by acetamide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The morpholine groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The morpholine groups and the triazine ring play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine
- 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines
Uniqueness
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both morpholine and sulfanyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N6O3S |
---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H20N6O3S/c14-10(20)9-23-13-16-11(18-1-5-21-6-2-18)15-12(17-13)19-3-7-22-8-4-19/h1-9H2,(H2,14,20) |
InChI Key |
MOENNFRCOFABQC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)N)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)N)N3CCOCC3 |
Origin of Product |
United States |
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